molecular formula C19H19N3O3 B1228769 2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B1228769
M. Wt: 337.4 g/mol
InChI Key: DUHYBUYIOGEWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyranopyridine.

Scientific Research Applications

Structural and Optical Properties

  • Crystal Structure Analysis : The crystal structure of similar compounds in the 4H-pyrano[3,2-c]pyridine-3-carbonitrile family has been analyzed using X-ray diffraction techniques, contributing to the understanding of molecular conformations and interactions (Ganapathy et al., 2015).
  • Optical Properties of Derivatives : Derivatives of this compound have been studied for their optical properties, including absorption parameters, molar extinction coefficient, and electron transition types, contributing to the field of material science and photovoltaics (Zeyada et al., 2016).

Synthesis and Green Chemistry

  • Green Synthesis Approaches : Innovative, eco-friendly synthesis methods for related compounds have been developed, emphasizing atom efficiency and environmental sustainability (Kumar et al., 2007).
  • Facile Synthesis Techniques : Research has focused on efficient and convenient synthesis processes, such as microwave irradiation, to create derivatives of this compound (Tu et al., 2002).

Biomedical Applications

  • Antimycobacterial Evaluation : Certain derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting potential for therapeutic applications (Elinson et al., 2018).
  • Neurotropic Properties : Some compounds in this family have demonstrated neurotropic activity, indicating potential use in neurological treatments (Paronikyan et al., 2016).

Materials Science

  • Photovoltaic Applications : The compound's derivatives have been used in organic-inorganic photodiode fabrication, showcasing their utility in the development of photovoltaic devices (Zeyada et al., 2016).

properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C19H19N3O3/c1-4-24-14-8-6-5-7-12(14)16-13(10-20)18(21)25-15-9-11(2)22(3)19(23)17(15)16/h5-9,16H,4,21H2,1-3H3

InChI Key

DUHYBUYIOGEWLH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)N(C(=C3)C)C)N)C#N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)N(C(=C3)C)C)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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